methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate

Hydrogen-bond donor Membrane permeability Physicochemical profiling

Methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate (CAS 909372-99-2) is a heterocyclic small molecule built on the thieno[2,3-b]pyridine bicyclic core, bearing a methyl ester at position 2 and an ethoxycarbonylamino (urethane) substituent at position 3. With a molecular formula of C12H12N2O4S and a molecular weight of 280.30 g/mol, it is a member of the 3-substituted thieno[2,3-b]pyridine-2-carboxylate family.

Molecular Formula C12H12N2O4S
Molecular Weight 280.30 g/mol
Cat. No. B4682995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate
Molecular FormulaC12H12N2O4S
Molecular Weight280.30 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(SC2=C1C=CC=N2)C(=O)OC
InChIInChI=1S/C12H12N2O4S/c1-3-18-12(16)14-8-7-5-4-6-13-10(7)19-9(8)11(15)17-2/h4-6H,3H2,1-2H3,(H,14,16)
InChIKeyRLAOIISPDGNQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate – Core Scaffold & Physicochemical Identity for Procurement Evaluation


Methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate (CAS 909372-99-2) is a heterocyclic small molecule built on the thieno[2,3-b]pyridine bicyclic core, bearing a methyl ester at position 2 and an ethoxycarbonylamino (urethane) substituent at position 3 [1]. With a molecular formula of C12H12N2O4S and a molecular weight of 280.30 g/mol, it is a member of the 3-substituted thieno[2,3-b]pyridine-2-carboxylate family [1]. The compound is primarily utilized as a synthetic building block and screening candidate in medicinal chemistry programs targeting kinase inhibition, antibacterial, and antiparasitic applications, where the urethane modification imparts distinct physicochemical properties compared to the free 3-amino congeners [2].

Why Methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate Cannot Be Casually Replaced by Its 3-Amino Analogs


The 3-aminothieno[2,3-b]pyridine-2-carboxylate scaffold (e.g., methyl ester CAS 111042-89-8, ethyl ester CAS 52505-46-1) is a well-established starting material in medicinal chemistry, but the free amine presents limitations in terms of hydrogen-bond donor count (2 HBD), nucleophilic reactivity, and metabolic susceptibility that can compromise both synthetic selectivity and biological profiling [1]. The target compound replaces the free –NH2 group with an ethoxycarbonylamino (–NHCOOEt) moiety, which reduces the HBD count from 2 to 1, increases the hydrogen-bond acceptor count, and adds a metabolically cleavable carbamate function . These changes quantitatively alter lipophilicity (ΔLogP), polar surface area, and rotatable bond count relative to the 3-amino analogs, meaning that substitution is not isosteric and will produce divergent outcomes in biochemical assays, cellular permeability, and downstream synthetic transformations .

Quantitative Differentiation Evidence for Methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate vs. Closest Analogs


Hydrogen-Bond Donor Count Reduction: 1 HBD vs. 2 HBD in 3-Amino Analogs Alters Permeability Predictions

The target compound exhibits exactly 1 hydrogen-bond donor (the carbamate –NH–) compared with 2 HBD for the free 3-amino analogs (methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate) [1][2]. This reduction is quantitatively meaningful because every additional HBD is associated with an approximate 10-fold decrease in passive membrane permeability in empirical structure-permeability relationships, making the target compound a predicted superior candidate for cell-based assays where intracellular target engagement is required [3].

Hydrogen-bond donor Membrane permeability Physicochemical profiling

Hydrogen-Bond Acceptor Count: 6 HBA vs. ~4 HBA in 3-Amino Analogs Broadens Target Interaction Space

The target compound possesses 6 hydrogen-bond acceptors (two carbonyl oxygens from the ester and carbamate, the carbamate –NH– nitrogen, the pyridine nitrogen, the thiophene sulfur, and the ester methoxy oxygen) versus an estimated ~4 HBA for the 3-amino analogs (which lack the extra carbonyl oxygen of the ethoxycarbonyl group) [1]. The additional HBA sites expand the potential for directed hydrogen-bond interactions with protein targets, which has been shown to contribute to enhanced binding affinity in kinase inhibitor design [2]. This difference is a structural feature that cannot be replicated by the 3-amino analogs without additional synthetic modification.

Hydrogen-bond acceptor Target engagement Ligand efficiency

Rotatable Bond Count: 5 Rotatable Bonds vs. 3 in Methyl 3-Amino Analog Increases Conformational Flexibility for Induced-Fit Binding

The target compound contains 5 rotatable bonds (including the ethoxycarbonyl side chain and the methyl ester), compared with approximately 3 rotatable bonds in methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate [1]. While excessive rotatable bonds can incur an entropic penalty upon binding, a moderate increase from 3 to 5 rotatable bonds is within the range empirically associated with improved target adaptability without catastrophic loss of binding affinity, as established by Veber et al. who showed that oral bioavailability is not compromised until rotatable bond count exceeds 10 [2]. This increased flexibility may enable the target compound to explore conformations that the more rigid 3-amino analog cannot access.

Conformational flexibility Induced-fit binding Entropic penalty

Lipophilicity Comparison: XLogP3-AA of 2.9 Matches Methyl 3-Amino Analog (ACD/LogP 2.88) Despite Higher Molecular Weight

Despite a molecular weight increase of +72.06 Da relative to methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (280.30 vs. 208.24 g/mol), the target compound maintains a comparable computed lipophilicity: XLogP3-AA = 2.9 for the target [1] versus ACD/LogP = 2.88 for the methyl 3-amino analog . For the ethyl 3-amino analog, reported LogP values range from 2.64 to 3.41 depending on the algorithm, but the target compound's XLogP falls within this interval. This indicates that the ethoxycarbonyl group adds significant polar surface area that offsets the increased hydrocarbon content, resulting in a lipophilicity profile that remains within drug-like space (LogP < 5) while providing the functional benefits of the carbamate moiety.

Lipophilicity XLogP Drug-likeness

Carbamate as a Masked Amine: Synthetic Orthogonality vs. Free 3-Amino Scaffolds Enables Sequential Derivatization

The ethoxycarbonyl group on the target compound functions as a base-labile or hydrogenolytically cleavable protecting group for the 3-amino position, a synthetic feature absent in the commercially available 3-amino analogs [1]. In the broader thieno[2,3-b]pyridine literature, 3-amino derivatives serve as versatile precursors for pyridothienopyrimidine and related fused heterocycles; however, the free amine can participate in competing reactions during derivatization at other positions [2]. The carbamate-protected form allows chemists to perform transformations at the 2-ester (e.g., hydrolysis, amidation), the 5-position (e.g., halogenation, cross-coupling), or the pyridine ring while keeping the 3-amino group masked, then deprotect in a subsequent step. This sequential synthetic control is a documented advantage of urethane-protected intermediates in heterocyclic chemistry [3].

Protecting group strategy Synthetic orthogonality Late-stage functionalization

Procurement-Relevant Application Scenarios for Methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate


Intracellular Target-Based Screening Where Reduced H-Bond Donor Count Predicts Superior Membrane Permeability

In cell-based phenotypic or target-based assays requiring passive diffusion across lipid bilayers, every hydrogen-bond donor imposes a measurable desolvation penalty that reduces permeability [1]. The target compound, with only 1 HBD (carbamate –NH–), is predicted to outperform the 3-amino analogs (2 HBD) in crossing cell membranes, making it the preferred choice for screening campaigns against intracellular targets such as PIM-1 kinase, where related thieno[2,3-b]pyridine-2-carboxylates have demonstrated IC50 values in the 25–30 µM range against HEPG2 and MCF-7 cell lines [2].

Multi-Step Medicinal Chemistry Programs Requiring Orthogonal Protection of the 3-Amino Position

For synthetic routes that demand selective functionalization at the 2-ester, 5-position, or pyridine ring before unveiling the 3-amino group, the ethoxycarbonyl protecting group provides a well-precedented orthogonal handle [1]. This avoids the competing reactivity issues encountered with free 3-aminothieno[2,3-b]pyridine-2-carboxylates, which can undergo undesired N-acylation or N-alkylation during transformations at other positions [2]. The carbamate can be removed under mild basic hydrolysis (e.g., K2CO3/MeOH) or hydrogenolysis conditions to liberate the free amine for subsequent pyrimidine ring closure or amide coupling [3].

Fragment-Based or Structure-Guided Design Leveraging Expanded H-Bond Acceptor Network

With 6 hydrogen-bond acceptor sites, the target compound offers a richer polar interaction profile than the 3-amino analogs (~4 HBA), which can be exploited in structure-based design to engage additional residues in the target binding pocket [1]. This expanded HBA network is particularly relevant for kinases, where thieno[2,3-b]pyridine scaffolds have been shown to interact with the hinge region via the pyridine nitrogen while the 3-substituent can reach into the solvent-exposed or selectivity pocket [2].

Comparative SAR Studies Probing the Effect of N-Substitution on Biological Activity Within the Thieno[2,3-b]pyridine-2-carboxylate Series

The target compound serves as a critical comparator in structure-activity relationship (SAR) investigations aimed at understanding the impact of 3-amino acylation/carbamoylation on antibacterial and anticancer potency. The literature establishes baseline activity for related thieno[2,3-b]pyridine-2-carboxylates, including MIC values of 9.9/19.8 µM against S. aureus and E. coli (compound 9a, ciprofloxacin comparator) [1] and IC50 values of 25.7 µM (HEPG2) and 30.53 µM (MCF-7) against doxorubicin comparators [1]. Inclusion of the ethoxycarbonyl derivative in screening panels allows researchers to quantify the specific contribution of carbamate substitution to potency, selectivity, and cytotoxicity profiles.

Quote Request

Request a Quote for methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.